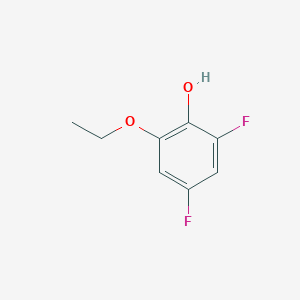
2-Ethoxy-4,6-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4,6-difluorophenol is an organic compound with the molecular formula C8H8F2O2 It is a derivative of phenol, where the hydrogen atoms at positions 4 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,6-difluorophenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Fluorination: The hydrogen atoms at positions 4 and 6 of the phenol ring are replaced by fluorine atoms using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Ethoxylation: The hydrogen atom at position 2 is replaced by an ethoxy group through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large quantities of fluorinating agents to achieve the desired substitution.
Continuous Ethoxylation: Implementing continuous flow reactors for the ethoxylation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield hydroquinones.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ethyl iodide, potassium carbonate (K2CO3)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Scientific Research Applications
2-Ethoxy-4,6-difluorophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,6-difluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The ethoxy and fluorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
2-Ethoxy-4,6-dichlorophenol: Similar structure but with chlorine atoms instead of fluorine.
2-Methoxy-4,6-difluorophenol: Similar structure but with a methoxy group instead of an ethoxy group.
4,6-Difluorophenol: Lacks the ethoxy group, only has fluorine substituents.
Uniqueness: 2-Ethoxy-4,6-difluorophenol is unique due to the presence of both ethoxy and fluorine substituents, which impart distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2-ethoxy-4,6-difluorophenol |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,11H,2H2,1H3 |
InChI Key |
OUTYKJVNPJDNMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


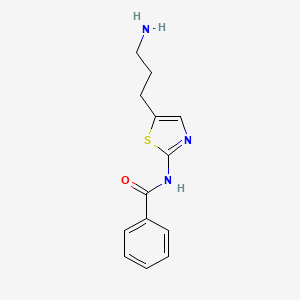

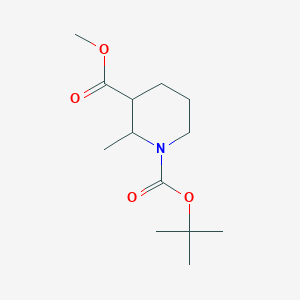


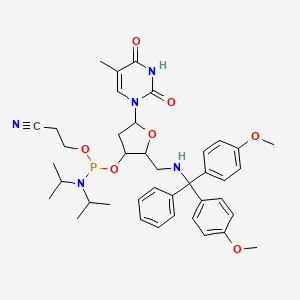
![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)
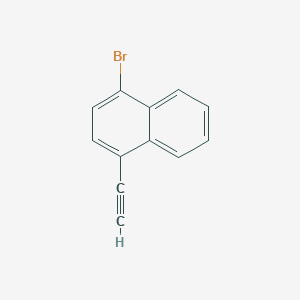
![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)
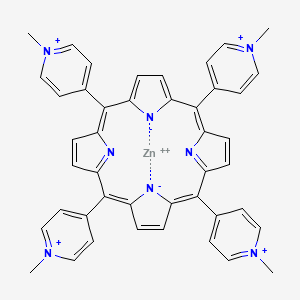
![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)
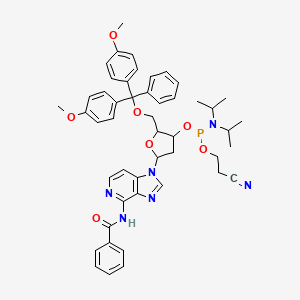

![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)
